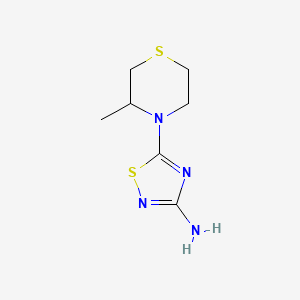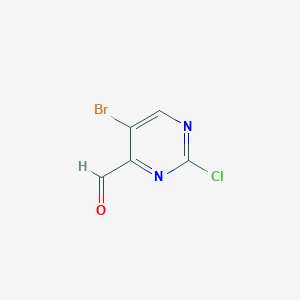
5-Bromo-2-chloropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloropyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H2BrClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, along with an aldehyde group at the 4-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out under nitrogen protection at elevated temperatures (80-85°C) for several hours. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents like Grignard reagents and organozinc compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Cross-Coupling Reactions: Reagents like palladium catalysts and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Cross-Coupling Reactions: Products include various substituted pyrimidines with new carbon-carbon bonds formed at the bromine position.
Scientific Research Applications
5-Bromo-2-chloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyrimidine-4-carbaldehyde involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the pyrimidine ring makes the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various bioactive molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Similar in structure but with an additional chlorine atom at the 4-position.
5-Bromo-2-chloropyridine-4-carboxaldehyde: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
Molecular Formula |
C5H2BrClN2O |
|---|---|
Molecular Weight |
221.44 g/mol |
IUPAC Name |
5-bromo-2-chloropyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |
InChI Key |
PRWHBYVDMJFWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


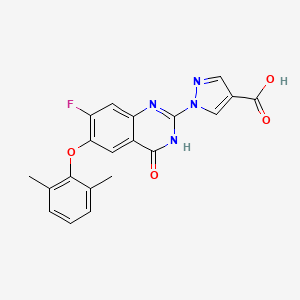


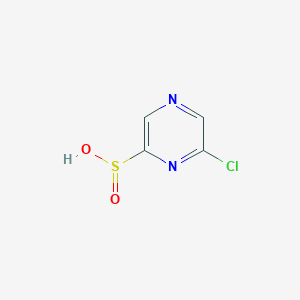
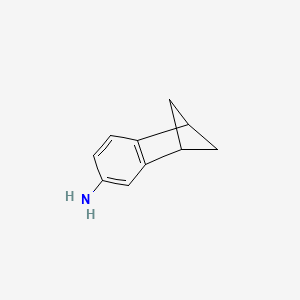
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
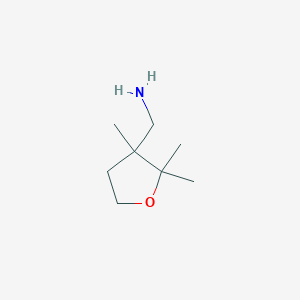
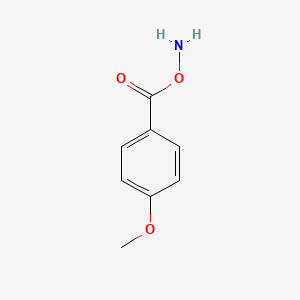
![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
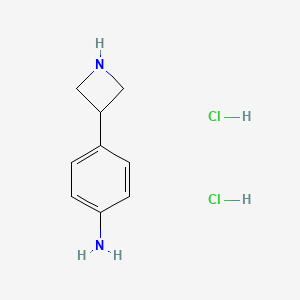
![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)

